molecular formula C36H72NO8P B053960 1,2-Dimyristoyl-sn-glycero-3-phosphocholine CAS No. 18194-24-6

1,2-Dimyristoyl-sn-glycero-3-phosphocholine

Cat. No.: B053960
CAS No.: 18194-24-6
M. Wt: 677.9 g/mol
InChI Key: CITHEXJVPOWHKC-UUWRZZSWSA-N
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Description

Dimyristoyl lecithin, also known as 1,2-dimyristoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid commonly used in the study of biological membranes. It is a type of lecithin that consists of two myristic acid chains attached to a glycerol backbone, which is further linked to a phosphocholine head group. This compound is widely utilized in the formation of liposomes and lipid bilayers due to its amphiphilic nature, making it an essential component in various biochemical and biophysical studies .

Scientific Research Applications

Dimyristoyl lecithin has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

1,2-Dimyristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It has been found to promote the adhesion of nanoparticles to bio-membranes and enhance transport in the brain . The attachment of nanoparticles to bio-membranes could result from similar phospholipid structures of this compound and the membranes .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In vitro experiments found that nanoparticles coated with this compound enter cells more easily .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. It has been found to enhance the constancy and in vitro antiproliferative effect of carmofur . This suggests that this compound may interact with enzymes or other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been observed that nanoparticles coated with this compound were transported in the brain faster than those without it . This suggests that this compound may have long-term effects on cellular function.

Transport and Distribution

This compound has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting that it may play a role in the transport and distribution of substances within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimyristoyl lecithin can be synthesized through the esterification of glycerophosphorylcholine with myristic acid. The reaction typically involves the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After completion, the product is extracted using ethyl acetate and purified through column chromatography .

Industrial Production Methods: In industrial settings, dimyristoyl lecithin is often produced using high-performance liquid chromatography (HPLC) for the separation and purification of lecithin from other phospholipids. The process involves the use of a preparative HPLC column with an optimized solvent system consisting of acetonitrile, isopropanol, methanol, water, and trifluoroacetic acid. This method ensures high purity and recovery rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dimyristoyl lecithin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Dimyristoyl lecithin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the phosphocholine head group with other functional groups.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of dimyristoyl lecithin, as well as substituted phospholipids with modified head groups .

Comparison with Similar Compounds

    Dipalmitoyl lecithin: Similar to dimyristoyl lecithin but with palmitic acid chains instead of myristic acid.

    Dioleoyl lecithin: Contains oleic acid chains, which introduce unsaturation and affect membrane fluidity.

    Distearoyl lecithin: Composed of stearic acid chains, providing different physical properties compared to dimyristoyl lecithin.

Uniqueness: Dimyristoyl lecithin is unique due to its specific fatty acid composition, which influences its phase transition temperature and membrane properties. It is particularly useful in studies requiring a well-defined and reproducible model membrane system .

Properties

IUPAC Name

[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
Source PubChem
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InChI Key

CITHEXJVPOWHKC-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H72NO8P
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DSSTOX Substance ID

DTXSID00860227
Record name 1,2-Dimyristoyl-L-phosphatidylcholine
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Molecular Weight

677.9 g/mol
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Physical Description

White powder; [Aldrich MSDS], Solid
Record name Dimyristoyl lecithin
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CAS No.

18194-24-6
Record name 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
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Record name Dimyristoyl lecithin
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Record name 1,2-Dimyristoyl-L-phosphatidylcholine
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Record name (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
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Record name 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine?

A1: The molecular formula of DMPC is C36H72NO8P, and its molecular weight is 677.93 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize DMPC?

A2: Several spectroscopic techniques are employed for DMPC characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular structure, dynamics, and interactions with other molecules. [, , , , , , , , , , , , ]
  • Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides and proteins interacting with DMPC bilayers. [, , , , ]
  • Fluorescence Spectroscopy: Employs fluorescent probes like PRODAN to study membrane fluidity, polarity, and interactions. [, , , , ]
  • Infrared (IR) Spectroscopy: Offers information on molecular vibrations and conformational changes within the lipid bilayer. [, , , , ]
  • Raman Spectroscopy: Similar to IR, it provides complementary information about molecular vibrations and structural changes. [, ]

Q3: How does the phase transition temperature of DMPC affect its applications?

A3: DMPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) around 23 °C [, ]. This property makes it useful for studying temperature-dependent membrane processes. Below Tm, DMPC forms a tightly packed gel phase, while above Tm, it transitions into a more fluid liquid crystalline phase.

Q4: What factors can influence the stability of DMPC liposomes?

A4: Several factors can affect DMPC liposome stability, including:

  • Temperature: Temperatures above Tm can increase the rate of lipid degradation [].
  • Ionic Strength: High salt concentrations can shield charges on the liposome surface, impacting stability. []
  • Presence of Cholesterol: Cholesterol can increase the stability and rigidity of DMPC liposomes [, , , ].

Q5: Can DMPC be used to create supported lipid bilayers (SLBs) on different surfaces?

A5: Yes, DMPC readily forms SLBs on various surfaces, including silica (SiO2) and gold (Au) [, , , ]. The formation and stability of these SLBs depend on factors like surface charge, ionic strength, and the presence of other molecules.

Q6: How do antimicrobial peptides interact with DMPC bilayers?

A6: Antimicrobial peptides, such as L- and D-phenylseptin, interact with DMPC bilayers and adopt an α-helical structure []. The interaction involves hydrophobic interactions between the peptide and the lipid acyl chains and electrostatic interactions with the phospholipid headgroups.

Q7: How does the presence of cholesterol affect the interaction of molecules with DMPC bilayers?

A7: Cholesterol can significantly impact the interaction of molecules with DMPC bilayers. For example, cholesterol can enhance the partitioning of some drugs into the bilayer [, , ] while reducing the binding of others, like amantadine, to membrane proteins embedded in the bilayer [].

Q8: Can nanoparticles be functionalized with DMPC to enhance their interaction with biological membranes?

A8: Yes, coating nanoparticles with DMPC can enhance their adhesion to biomembranes [, ]. This is attributed to the structural similarity between DMPC and natural phospholipids, promoting fusion with cell membranes.

Q9: How does DMPC interact with proteins incorporated into the lipid bilayer?

A9: DMPC can interact with membrane proteins in several ways. For instance, the presence of a protein can influence the ordering of the surrounding DMPC molecules and vice versa [, , ]. These interactions are crucial for protein function and membrane organization.

Q10: What computational techniques are used to study DMPC?

A10: Molecular dynamics (MD) simulations are commonly used to investigate the behavior of DMPC bilayers [, , , ]. These simulations provide insights into membrane properties, lipid dynamics, and interactions with other molecules at the atomic level.

Q11: How can the release of drugs from DMPC liposomes be controlled?

A11: Various strategies can be employed to control drug release from DMPC liposomes, including:

  • pH-responsive modifications: Introducing pH-sensitive groups to the liposome surface can trigger drug release in specific pH environments, such as the acidic environment of tumor tissues [, ].

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